molecular formula C8H9NO B1282197 2-Acetyl-3-methylpyridine CAS No. 85279-30-7

2-Acetyl-3-methylpyridine

Cat. No. B1282197
Key on ui cas rn: 85279-30-7
M. Wt: 135.16 g/mol
InChI Key: SYISHRLXIIZBHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07488740B2

Procedure details

Dissolve 2-amino-4-chloronicotinaldehyde (156 mg, 1.0 mmol) and 2-acetyl-3-methylpyridine (136 mg, 1.0 mmol) in anhydrous THF (5.0 mL) and cool it to −20° C. under N2 atmosphere. Add in portion t-BuOK (224 mg, 2.0 mmol) to the reaction mixture and stir the mixture at 110° C. for 2 hours. Concentrate the reaction mixture under vacuum, dilute the residue with water (10 mL), filter the solid, wash the solid with water and dry under high vacuum to afford the title product as a yellow colored solid.
Quantity
156 mg
Type
reactant
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:3]=1[CH:4]=O.[C:11]([C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N:15]=1)(=O)[CH3:12].CC([O-])(C)C.[K+]>C1COCC1>[Cl:10][C:6]1[CH:7]=[CH:8][N:9]=[C:2]2[C:3]=1[CH:4]=[CH:12][C:11]([C:14]1[C:19]([CH3:20])=[CH:18][CH:17]=[CH:16][N:15]=1)=[N:1]2 |f:2.3|

Inputs

Step One
Name
Quantity
156 mg
Type
reactant
Smiles
NC1=C(C=O)C(=CC=N1)Cl
Name
Quantity
136 mg
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
224 mg
Type
reactant
Smiles
CC(C)(C)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
stir the mixture at 110° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under vacuum
ADDITION
Type
ADDITION
Details
dilute the residue with water (10 mL)
FILTRATION
Type
FILTRATION
Details
filter the solid
WASH
Type
WASH
Details
wash the solid with water
CUSTOM
Type
CUSTOM
Details
dry under high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C2C=CC(=NC2=NC=C1)C1=NC=CC=C1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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